molecular formula C26H25N5O3 B2450095 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 896293-51-9

8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No. B2450095
M. Wt: 455.518
InChI Key: MLEFSPQJKKODII-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A study by Simo, Rybár, and Alföldi (1998) describes the synthesis of similar compounds, providing insights into the methods used for creating complex imidazolino purine derivatives. This study could offer a foundational understanding of synthesizing compounds like 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione (Simo, Rybár, & Alföldi, 1998).

  • Chemical Properties and Analysis : In research by Hesek and Rybár (1994), the synthesis of thiadiazepino-fused purine ring systems is explored. This work is pertinent for understanding the chemical properties and potential reactions of similar purine derivatives (Hesek & Rybár, 1994).

Safety And Hazards

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Future Directions

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For a specific compound, these analyses would typically involve reviewing scientific literature and databases for relevant information. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

CAS RN

896293-51-9

Product Name

8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione

Molecular Formula

C26H25N5O3

Molecular Weight

455.518

IUPAC Name

6-(3,5-dimethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H25N5O3/c1-15-11-16(2)13-20(12-15)31-21(19-9-7-6-8-10-19)14-29-22-23(27-25(29)31)28(5)26(34)30(24(22)33)17(3)18(4)32/h6-14,17H,1-5H3

InChI Key

MLEFSPQJKKODII-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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